molecular formula C4HBrN2S B1519380 2-Bromo-4-cyanothiazole CAS No. 848501-90-6

2-Bromo-4-cyanothiazole

Cat. No.: B1519380
CAS No.: 848501-90-6
M. Wt: 189.04 g/mol
InChI Key: HTVHRNHOLJNKNO-UHFFFAOYSA-N
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Description

2-Bromo-4-cyanothiazole is a heterocyclic organic compound characterized by the presence of a bromine atom and a cyano group attached to a thiazole ring

Mechanism of Action

Target of Action

This compound is a biochemical used in proteomics research

Mode of Action

It is known that the compound interacts with various biological systems, potentially influencing multiple targets .

Result of Action

It is known to be used in proteomics research , suggesting it may have effects at the protein level. More research is needed to fully understand its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-4-cyanothiazole can be synthesized through several methods, including the halogenation of thiazole derivatives. One common approach involves the reaction of 4-cyanothiazole with bromine in the presence of a suitable catalyst, such as ferric chloride (FeCl₃). The reaction typically occurs under controlled temperature conditions to ensure the selective addition of the bromine atom.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. These methods ensure the efficient production of the compound while maintaining high purity levels.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-cyanothiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as 2-bromo-4-cyanopyridine and 2-bromo-4-cyanothiazoline.

Scientific Research Applications

2-Bromo-4-cyanothiazole has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

  • Industry: this compound is utilized in the production of agrochemicals and pharmaceutical intermediates.

Comparison with Similar Compounds

  • 2-Chloro-4-cyanothiazole

  • 2-Fluoro-4-cyanothiazole

  • 2-Iodo-4-cyanothiazole

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Properties

IUPAC Name

2-bromo-1,3-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrN2S/c5-4-7-3(1-6)2-8-4/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVHRNHOLJNKNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670375
Record name 2-Bromo-1,3-thiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848501-90-6
Record name 2-Bromo-1,3-thiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-cyanothiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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